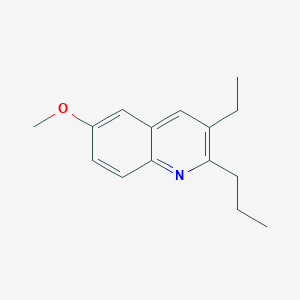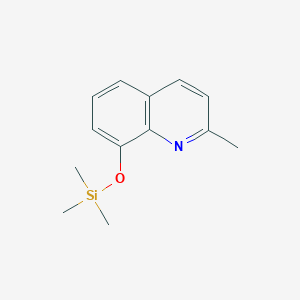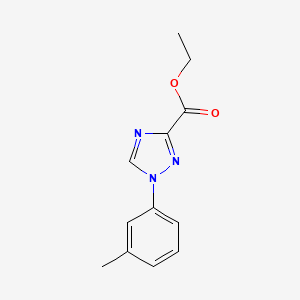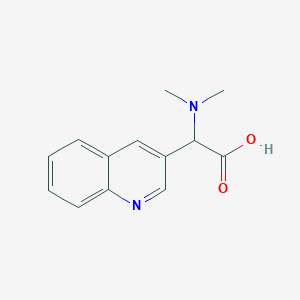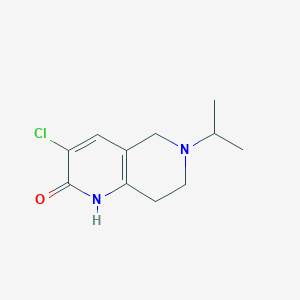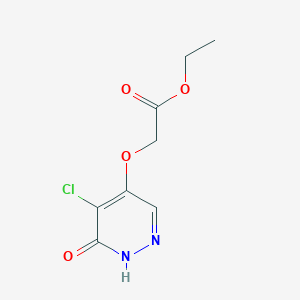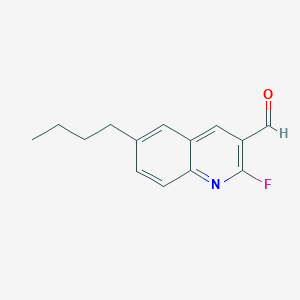
2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound is further modified with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-5-(Trifluormethyl)chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinazolin-Derivaten mit verschiedenen funktionellen Gruppen oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinazolin-Derivaten führen.
Substitution: Die Trifluormethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinazolin-Derivate mit modifizierten funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(Trifluormethyl)chinazolin-4(3H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-5-(Trifluormethyl)chinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen und so Antikrebs-Eigenschaften aufweisen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methylchinazolin-4(3H)-on: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
5-(Trifluormethyl)chinazolin-4(3H)-on: Fehlt die Methylgruppe, was sich auf die Reaktivität und biologische Aktivität auswirkt.
2,5-Dimethylchinazolin-4(3H)-on: Enthält eine zusätzliche Methylgruppe, die zu unterschiedlichen sterischen und elektronischen Effekten führt.
Einzigartigkeit
2-Methyl-5-(Trifluormethyl)chinazolin-4(3H)-on ist aufgrund des Vorhandenseins sowohl der Methyl- als auch der Trifluormethylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Insbesondere die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie ein wertvolles Gerüst für die Medikamentenentwicklung und andere Anwendungen darstellt.
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
2-methyl-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-14-7-4-2-3-6(10(11,12)13)8(7)9(16)15-5/h2-4H,1H3,(H,14,15,16) |
InChI-Schlüssel |
SGWJKLXOUKNSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

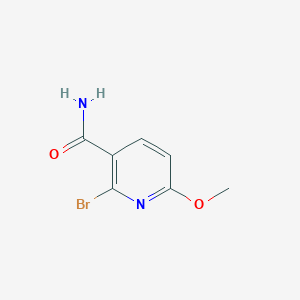
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)
